Halethazole hydrochloride

Description

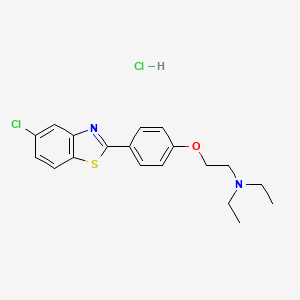

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS.ClH/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKBIKAYRLTVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046237 | |

| Record name | Halethazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-31-0 | |

| Record name | Ethanamine, 2-[4-(5-chloro-2-benzothiazolyl)phenoxy]-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halethazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole, 5-chloro-2-(p-(2-(diethylamino)ethoxy)phenyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALETHAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99988AE6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Halethazole Hydrochloride and Analogues

Classical and Conventional Synthetic Routes for Benzothiazole (B30560) Derivatives

The foundational methods for synthesizing the benzothiazole core have been established for over a century and continue to be relevant. These classical routes typically involve the cyclization of precursors under specific reaction conditions.

One of the most prominent historical methods is the Hugerschoff reaction , which involves the oxidative cyclization of arylthioureas. researchgate.net Typically, a substituted aniline (B41778) is treated with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) and bromine in a solvent like chloroform (B151607) or acetic acid to form the 2-aminobenzothiazole (B30445) ring. researchgate.netnih.gov For instance, the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid is a classical route for producing 6-substituted 2-aminobenzothiazoles. nih.gov However, this method can be limited, as using 4-unsubstituted anilines can lead to thiocyanation at the para position as a major side reaction. nih.gov

Another conventional approach involves the condensation of 2-aminothiophenols with various reagents such as carboxylic acids, acyl chlorides, esters, or aldehydes. mdpi.com For example, reacting 2-aminothiophenol (B119425) with aldehydes in the presence of an oxidizing agent like sodium hydrosulfite is a common one-step method. mdpi.com The reaction initially forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. mdpi.com

The Jacobson synthesis, another classical method, relies on the cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide (B76249) with sodium hydroxide. researchgate.net These established methods, while effective, often require harsh conditions, may have limited regioselectivity, and can generate significant waste, which has prompted the development of more modern approaches. researchgate.netnih.gov

Modern and Green Chemistry Approaches in Halethazole Hydrochloride Synthesis

In recent years, the principles of green chemistry have significantly influenced the synthesis of benzothiazole derivatives, aiming for more sustainable, efficient, and environmentally benign processes. These modern approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. rsc.orgnih.gov

A significant advancement is the use of ionic liquids (ILs) as alternative reaction media. ijpsr.com ILs like (1-butyl-3-methylimidazolium) bisulphate ([BMIM]⁺[HSO₄]⁻) have been used for the synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas. ijpsr.com These reactions benefit from enhanced reactivity, faster reaction rates, and simpler product recovery, often through simple filtration. ijpsr.com

Microwave-assisted synthesis has also emerged as a powerful tool. nih.gov This technique can dramatically reduce reaction times and improve yields. For example, the three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can be performed under microwave irradiation without a solvent, using a catalyst like Scandium(III) triflate (Sc(OTf)₃). nih.gov

Other green strategies include:

Catalyst-free reactions: Some syntheses can be conducted in "on water" systems, where water acts as a medium to promote the reaction without the need for traditional catalysts. nih.gov

Solid-phase synthesis: Protocols have been developed for the solid-phase synthesis of 2-aminobenzothiazoles. nih.gov This involves using a resin-bound isothiocyanate which reacts with anilines. The resulting thiourea (B124793) is cyclized on the resin, and the final product is cleaved off. This method is particularly useful for creating libraries of compounds for drug discovery. nih.gov

Use of novel catalysts: Researchers have explored various catalysts to improve efficiency and selectivity, including bismuth oxide nanoparticles (Bi₂O₃ NPs) and palladium-based nanocatalysts for the condensation of 2-aminothiophenol with aldehydes. mdpi.com

These modern methods represent a significant step forward, offering more sustainable and efficient pathways to benzothiazole derivatives. rsc.orgnih.govijpsr.com

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The synthesis of 2-aminobenzothiazoles like Halethazole relies on the careful selection and reaction of specific chemical precursors. The nature of these starting materials and the intermediate compounds formed are critical to the final product's structure and yield.

The most common precursors for the 2-aminobenzothiazole scaffold are:

Substituted Anilines: These are fundamental starting materials. For example, a 4-substituted aniline can be converted into a corresponding phenylthiourea (B91264) by reacting it with a thiocyanate salt. isuct.ru This phenylthiourea intermediate then undergoes cyclization to form the 2-aminobenzothiazole. researchgate.netisuct.ru

2-Aminothiophenols: These are highly valuable precursors that can be reacted with a variety of compounds to form the benzothiazole ring. mdpi.comisuct.ru For instance, condensation with cyanides, aldehydes, or carboxylic acids are common routes. mdpi.com 2-Aminothiophenols themselves can be prepared via the alkaline hydrolysis of 2-aminobenzothiazoles. isuct.ru

Phenylthioureas: As mentioned, these are key intermediates in many classical syntheses. researchgate.netnih.gov They are typically formed from anilines and can be cyclized using oxidizing agents like bromine. researchgate.net

2-Haloanilines: These can be used in reactions with dithiocarbamates or thiocarbamoyl chloride, often catalyzed by copper, to form 2-aminobenzothiazoles through intramolecular C-S bond formation. nih.gov

The key intermediate reaction is the intramolecular cyclization . In the Hugerschoff method, this involves the oxidative cyclization of a phenylthiourea. researchgate.net In syntheses starting from 2-aminothiophenol, a condensation reaction first occurs to form an intermediate (e.g., a benzothiazoline from an aldehyde), which is subsequently oxidized or dehydrated to form the aromatic benzothiazole ring. mdpi.com Understanding the stability and reactivity of these intermediates is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Electrosynthesis Applications in Benzothiazole Derivative Preparation

Electrosynthesis, or organic electrochemistry, has gained traction as a green and powerful method for synthesizing complex organic molecules, including benzothiazole derivatives. rsc.orgbeilstein-journals.orgnih.gov This technique uses electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants and proceeding under mild conditions. rsc.orgbeilstein-journals.org

Several electrochemical strategies have been developed for the synthesis of 2-aminobenzothiazoles and related structures:

Intramolecular Dehydrogenative C–S Cross-Coupling: An external oxidant-free method has been developed where 2-aminobenzothiazoles are synthesized from the direct combination of aryl isothiocyanates with amines in an undivided electrolytic cell. rsc.org This approach can achieve high yields of up to 99%. rsc.org

One-Pot Synthesis from Active Methylene (B1212753) Ketones and Thioureas: 2-Aminothiazoles can be prepared electrochemically by reacting active methylene ketones with thioureas. beilstein-journals.orgnih.gov This process often uses a mediator, such as NH₄I, in an undivided cell with graphite (B72142) electrodes. The key step is the in-situ generation of an α-iodoketone, which then reacts to form the thiazole (B1198619) ring. beilstein-journals.orgnih.gov

Cyclodesulfurization: Electrochemical methods can be used for the cyclodesulfurization of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines, which are structurally related to benzothiazoles. researchgate.net

Electrosynthesis offers several advantages, including high efficiency, mild reaction conditions, and improved safety and environmental profile compared to many traditional methods. rsc.org The ability to generate reactive intermediates in situ without bulk reagents makes it a compelling modern approach for the synthesis of heterocyclic compounds. beilstein-journals.orgnih.gov

Table of Compounds

| Compound Name | Structure/Formula | Role in Synthesis |

| This compound | C₁₇H₁₉ClN₂S · HCl | Target Compound Class |

| 2-Aminobenzothiazole | C₇H₆N₂S | Core Scaffold |

| Phenylthiourea | C₇H₈N₂S | Precursor/Intermediate |

| 2-Aminothiophenol | C₆H₇NS | Precursor |

| Potassium Thiocyanate | KSCN | Reagent |

| Bromine | Br₂ | Oxidizing Agent |

| Sodium Hydrosulfite | Na₂S₂O₄ | Oxidizing Agent |

| Ionic Liquid ([BMIM]⁺[HSO₄]⁻) | C₈H₁₅N₂⁺ · HSO₄⁻ | Green Solvent |

| 2-Haloaniline | C₆H₆XN (X=Cl, Br, I) | Precursor |

| Aryl isothiocyanate | Ar-N=C=S | Precursor |

Research Findings on Synthetic Yields and Conditions

| Synthetic Method | Precursors | Catalyst/Conditions | Yield | Reference |

| Electrosynthesis | Aryl isothiocyanates, Amines | Undivided electrolytic cell, oxidant-free | Up to 99% | rsc.org |

| Green Synthesis (Microwave) | 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Sc(OTf)₃, solvent-free, microwave | High | nih.gov |

| Green Synthesis (Ionic Liquid) | Substituted phenyl thiourea | [BMIM]⁺[HSO₄]⁻ | Enhanced | ijpsr.com |

| Classical Synthesis | 4-Substituted anilines, KSCN | Bromine, Acetic Acid | Variable | nih.gov |

| Solid-Phase Synthesis | Resin-bound acyl-isothiocyanate, Anilines | N,N-dimethylformamide | Good for libraries | nih.gov |

| Electrosynthesis (One-Pot) | Active methylene ketones, Thioureas | NH₄I mediator, graphite electrodes | Good | beilstein-journals.orgnih.gov |

Advanced Analytical Techniques for Halethazole Hydrochloride Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of Halethazole hydrochloride and identifying any potential impurities. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Halethazole. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of Halethazole, providing a NIST Mass Spectrometry Data Center number of 408391 nih.gov. The mass spectrum shows the molecular ion peak corresponding to the mass of the compound, and the fragmentation pattern offers clues about its structural components. This technique is highly sensitive and can be used to detect and identify trace-level impurities.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a related compound, benzothiazole (B30560), shows characteristic bands corresponding to various vibrations of its aromatic ring, such as C=C stretching and C-H in-plane bending researchgate.net. For this compound, characteristic absorption bands would be expected for the C-Cl, C-O, C-N, and aromatic ring vibrations, which can confirm the presence of these key functional groups.

UV-Visible Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry is often used for quantitative analysis and to gain information about the electronic transitions within the molecule. For compounds containing chromophores like the benzothiazole ring system, UV-Vis spectroscopy can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax) nih.govsamipubco.com. For instance, in the analysis of related compounds like hydrochlorothiazide (B1673439), UV spectrophotometry is a common detection method in dissolution studies and quantitative assays nih.govdergipark.org.tr.

Table 1: Spectroscopic Data for Halethazole and Related Compounds

| Technique | Compound | Key Findings/Parameters | Reference |

|---|---|---|---|

| ¹³C NMR | Halethazole | Spectral data available in the SpectraBase. | nih.gov |

| GC-MS | Halethazole | NIST Number: 408391 | nih.gov |

| ¹H NMR | 2-(hydroxymethyl)benzimidazole | Distinctive singlet peak for the benzimidazole (B57391) nucleus. | researchgate.net |

| FT-IR | Benzothiazole | Characteristic bands for C=C stretch and C-H in-plane bend. | researchgate.net |

Chromatographic Separations and Quantification Methodologies

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For benzothiazole-containing compounds and other hydrochlorides, reversed-phase HPLC (RP-HPLC) is a common method. For example, a validated RP-HPLC method for the simultaneous estimation of levamisole (B84282) and albendazole (B1665689) (a benzimidazole derivative) utilized a C18 column with a mobile phase of buffer and acetonitrile (B52724) nih.gov. The detection is typically performed using a UV detector at a wavelength where the analyte shows maximum absorbance nih.govasianpubs.orgresearchgate.net. Such methods are validated for linearity, accuracy, precision, and robustness to ensure reliable quantification. The development of stability-indicating HPLC methods is also crucial to separate the active pharmaceutical ingredient from its degradation products ajpaonline.com.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. As indicated by the availability of GC-MS data for Halethazole, this technique can be employed for its separation and identification nih.gov. However, for the analysis of hydrochloride salts, which are generally non-volatile, derivatization may be required to increase their volatility. The presence of corrosive gases like HCl in a sample can pose challenges for GC columns, potentially requiring the use of column guards or specific column materials chromforum.org.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for qualitative analysis, purity checks, and reaction monitoring. For related compounds like thiabendazole, TLC has been used in conjunction with other techniques for identification in complex mixtures asianpubs.org.

Table 2: Chromatographic Methods for Compounds Related to this compound

| Technique | Compound(s) | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Levamisole & Albendazole | Inertsil ODS C18 | Buffer (pH 3.5) and Acetonitrile | UV at 224 nm | nih.gov |

| RP-HPLC | Albendazole | RP C-18 | Acetonitrile and water (with triethylamine, pH 3.6) | UV at 254 nm | asianpubs.org |

| RP-HPLC | Albendazole & Ivermectin | Inertsil C18 | Sodium phosphate (B84403) buffer (pH 3.5) and Methanol | UV at 245 nm | ajpaonline.com |

| HPLC-PDA | Albendazole and metabolites | XBridge® C18 | Acetonitrile and Ammonium (B1175870) acetate (B1210297) buffer (pH 6.6) | PDA | mdpi.com |

Electrochemical Analysis Methods Applied to this compound

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound. The benzothiazole moiety is known to be electrochemically active.

Voltammetry: Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be applied to study the oxidation or reduction behavior of this compound. For instance, the electrochemical behavior of hydrochlorothiazide has been studied using a glassy carbon electrode, where it exhibits a well-defined oxidation peak nih.gov. Such studies can provide information on the reaction mechanism and can be developed into quantitative analytical methods with low detection limits nih.govresearchgate.net. The choice of electrode material and supporting electrolyte pH are critical parameters that are optimized to achieve the desired sensitivity and selectivity.

In Vitro Methodologies for Physico-Chemical Property Assessment in Research Contexts

The assessment of physicochemical properties is crucial for understanding the biopharmaceutical characteristics of a drug candidate.

Solubility Studies: The solubility of a drug is a key determinant of its oral absorption. The solubility of hydrochloride salts of benzimidazole derivatives, such as albendazole hydrochloride, has been shown to be significantly higher than the free base, particularly in acidic media simulating gastric fluid mdpi.comconicet.gov.arresearchgate.net. Solubility is typically determined by adding an excess of the compound to a specific medium (e.g., water, buffers of different pH) and measuring the concentration of the dissolved compound after equilibrium is reached, often by HPLC mdpi.com.

Dissolution Testing: Dissolution testing is an in vitro method that measures the rate and extent to which a drug substance dissolves from a solid dosage form. For poorly water-soluble drugs, the dissolution medium may be modified with surfactants or co-solvents to ensure sink conditions dissolutiontech.comscielo.brresearchgate.net. For example, the dissolution of hydrochlorothiazide tablets has been evaluated using USP apparatus I (basket) or II (paddle) with various dissolution media, including 0.1 N HCl nih.govdissolutiontech.com. The amount of drug dissolved over time is typically quantified by UV spectrophotometry or HPLC.

Partition Coefficient (Log P): The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. While experimental determination can be challenging, computational methods are often used to predict Log P values researchgate.net. For Halethazole, a computed XLogP3 value of 5.6 is reported, indicating high lipophilicity nih.gov.

Table 3: In Vitro Physico-Chemical Property Assessment of Related Hydrochloride Compounds

| Property | Compound | Method/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Solubility | Albendazole Hydrochloride | Aqueous solution, SGF, SIF at 37 °C | Significant increase in solubility compared to the free base. | conicet.gov.arresearchgate.net |

| Dissolution | Hydrochlorothiazide | USP Apparatus I (basket), 0.1 N HCl | Method developed to discriminate between different formulations. | dissolutiontech.com |

| Dissolution | Albendazole & Praziquantel | USP Apparatus 2 (paddle), Ethanol/0.1 M HCl | Suitable for ensuring sink conditions for poorly soluble drugs. | scielo.brresearchgate.net |

| Partition Coefficient | Halethazole | Computed (XLogP3) | 5.6 | nih.gov |

Structure Activity Relationship Sar Studies of Halethazole Hydrochloride and Its Derivatives

Elucidation of Key Structural Motifs Correlating with Preclinical Biological Activity

The biological activity of benzothiazole (B30560) derivatives is intricately linked to their structural features. The core benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in drug discovery. nih.govresearchgate.net SAR studies on a variety of benzothiazole analogues reveal that substitutions at specific positions on both the benzene and thiazole rings, as well as the nature of the substituent groups, are critical determinants of their biological effects. researchgate.netescholarship.org

For compounds related to Halethazole, which is a 2-substituted benzothiazole, the following structural motifs are considered significant for preclinical biological activity:

The Benzothiazole Core: This fused ring system is fundamental to the activity of this class of compounds. The presence of both the aromatic benzene ring and the heteroaromatic thiazole ring, containing sulfur and nitrogen atoms, contributes to the molecule's ability to interact with biological targets through various non-covalent interactions. researchgate.netresearchgate.net

Substitution at the 2-position: The substituent at the 2-position of the benzothiazole ring is a key modulator of activity. In Halethazole, this is a phenoxy-N,N-diethylethanamine group. The nature of this side chain, including its length, flexibility, and the presence of the terminal amino group, plays a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. Studies on other 2-substituted benzothiazoles have shown that variations in this side chain can dramatically alter biological activity. jyoungpharm.orgnih.gov

Substitution on the Benzene Ring: Halethazole possesses a chlorine atom at the 5-position of the benzene ring. Halogen substituents on the aromatic ring are known to influence the electronic properties and lipophilicity of the molecule, which can in turn affect its binding affinity to target proteins and its metabolic stability. researchgate.net For instance, the introduction of a fluorine atom into the benzothiazole structure has been shown to enhance various pharmacological properties. researchgate.net The position and nature of the halogen can lead to significant differences in activity.

The Terminal Amino Group: The N,N-diethylethanamine moiety in Halethazole provides a basic center, which is often important for forming salt bridges with acidic residues in biological targets or for improving water solubility, which can be advantageous for administration.

The table below summarizes the key structural motifs of benzothiazole analogues and their general correlation with preclinical biological activity based on studies of this class of compounds.

| Structural Motif | Position | Observed Impact on Preclinical Biological Activity |

| Benzothiazole Core | - | Essential scaffold for activity; provides the basic framework for interaction with biological targets. |

| Substituent at C2 | 2 | The nature of the substituent (e.g., aryl, alkyl, amino side chains) significantly influences the type and potency of biological activity. researchgate.netjyoungpharm.org |

| Halogen Substitution | Benzene Ring | Modulates electronic properties and lipophilicity; can enhance binding affinity and metabolic stability. researchgate.net |

| Phenyl Group | 2 | Phenyl and substituted phenyl groups at this position have been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in |

| Amino Group | Side Chain | Can improve solubility and provide a key interaction point with biological targets. |

Design and Synthesis of Novel Halethazole Analogues for Research Exploration

The design and synthesis of novel analogues of Halethazole are guided by the SAR insights gleaned from the broader class of benzothiazole and thiazole derivatives. jyoungpharm.orgnih.gov The goal of synthesizing new analogues is to explore the chemical space around the Halethazole scaffold to identify compounds with improved potency, selectivity, or other desirable properties for research purposes.

The synthesis of benzothiazole derivatives can be achieved through several established methods. A common and versatile method is the reaction of 2-aminothiophenols with various reagents to form the benzothiazole ring system. For instance, the synthesis of 2-substituted benzothiazoles can be accomplished by the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or their derivatives.

A general synthetic approach to create a library of Halethazole analogues could involve:

Modification of the 2-substituent: A variety of phenols could be reacted with N,N-diethyl-2-chloroethylamine to generate a library of phenoxy-N,N-diethylethanamine intermediates. These could then be coupled to a suitable 2-halobenzothiazole. Alternatively, different aminoalkyl side chains could be attached to the 2-phenoxy moiety.

Variation of the Benzene Ring Substitution: Starting with different substituted 2-aminothiophenols (e.g., with fluorine, bromine, methyl, or methoxy (B1213986) groups at various positions), a range of analogues with modified benzene rings could be synthesized.

Click Chemistry: Modern synthetic methods like click chemistry have also been employed to generate libraries of benzothiazole analogues with diverse functionalities. nih.gov

The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, is a classic method for the formation of the thiazole ring and can be adapted for the synthesis of certain thiazole-containing analogues. youtube.com

The table below outlines a hypothetical design strategy for novel Halethazole analogues for research exploration.

| Parent Compound | Rationale for Modification | Proposed Analogue Structure |

| Halethazole | Explore the effect of halogen position and identity on activity. | Analogue with fluorine at the 6-position of the benzothiazole ring. |

| Halethazole | Investigate the role of the terminal amino group's basicity and steric bulk. | Analogue with a terminal morpholine (B109124) or piperidine (B6355638) ring instead of the diethylamino group. |

| Halethazole | Determine the importance of the ether linkage in the side chain. | Analogue where the phenoxy ether is replaced with a direct phenyl-phenyl bond or a different linker. |

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools in modern drug discovery and are highly applicable to the study of Halethazole and its derivatives. Current time information in Bangalore, IN.researchgate.net These approaches aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

For benzothiazole and thiazole derivatives, QSAR studies have been successfully employed to understand the key physicochemical and structural features that govern their activity. researchgate.netmdpi.comresearchgate.net A typical QSAR workflow involves:

Data Set Preparation: A series of Halethazole analogues with their corresponding preclinical biological activity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. Current time information in Bangalore, IN.

QSAR models for benzothiazoles have highlighted the importance of descriptors related to:

Topological and Spatial Distribution: The 3D arrangement of atoms, including atomic mass and polarizability, has been shown to be crucial for the antiproliferative activity of some benzazoles. mdpi.com

Electrostatic and Hydrophobic Fields: 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have indicated that electrostatic effects can be a dominant factor in determining the binding affinities of thiazole derivatives. researchgate.net

Hydrogen Bonding and Hydrophobicity: Pharmacophore modeling, a component of 3D-QSAR, can identify the key hydrogen bond donor/acceptor sites and hydrophobic regions necessary for activity. nih.gov

By developing a QSAR model for Halethazole and its analogues, researchers could:

Predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. Current time information in Bangalore, IN.

Gain a deeper understanding of the SAR, identifying which structural modifications are likely to enhance activity.

Guide the design of analogues with improved properties by suggesting modifications that would optimize the key molecular descriptors identified in the model.

The following table presents a summary of computational approaches and their application in the predictive modeling of benzothiazole analogues.

| Computational Approach | Description | Application to Halethazole Analogues |

| 2D-QSAR | Correlates 2D molecular descriptors with biological activity. | To build simple, interpretable models for initial screening of large virtual libraries. researchgate.net |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to model activity. | To provide a detailed 3D map of favorable and unfavorable interaction regions around the molecule. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for activity. | To create a template for virtual screening and de novo design of new analogues with the desired features. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. | To visualize potential interactions of Halethazole analogues with a target protein and to refine lead compounds. |

Mechanistic Investigations of Halethazole Hydrochloride at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Interactions

The primary antifungal mechanism of Halethazole hydrochloride, like other azole antifungals, is the disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. nih.govnih.gov The key molecular target for this class of compounds is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 gene. nih.gov This enzyme plays a critical role in the conversion of lanosterol to ergosterol.

The binding interaction between this compound and lanosterol 14α-demethylase is believed to involve the nitrogen atom in the thiazole (B1198619) ring of the compound coordinating with the heme iron atom in the active site of the enzyme. This interaction inhibits the enzyme's catalytic activity, preventing the demethylation of lanosterol. The accumulation of 14α-methylated sterols and the depletion of ergosterol in the fungal cell membrane lead to its disruption and ultimately, fungal cell death. nih.gov

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding affinity of related thiazole derivatives to lanosterol 14α-demethylase has been investigated. These studies provide insights into the potential binding modes and interactions of this compound.

Table 1: Representative Binding Affinities of Thiazole Derivatives with Lanosterol 14α-Demethylase (In Silico Data)

| Compound Class | Representative Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Thiazole | Generic Thiazole Derivative | -7.0 to -9.0 | TYR132, HIS377, PHE234 |

| Benzothiazole (B30560) | Substituted Benzothiazole | -8.5 to -10.5 | HEM601, TYR118, ILE379 |

Note: This table presents representative data from in silico studies on related thiazole compounds to illustrate the potential binding characteristics of this compound, as specific data for this compound is limited.

Cellular and Subcellular Effects in In Vitro Models

The inhibition of ergosterol biosynthesis by this compound leads to significant cellular and subcellular effects in fungal cells, as observed in in vitro models. The primary consequence is the alteration of the fungal cell membrane's integrity and function.

Cellular Effects:

Inhibition of Fungal Growth: this compound exhibits fungistatic or fungicidal activity against a range of pathogenic fungi by arresting their growth and proliferation.

Altered Cell Morphology: Fungal cells treated with azole antifungals often display abnormal morphologies, including distorted cell shapes and defective budding processes.

Subcellular Effects:

Disrupted Plasma Membrane: The depletion of ergosterol and accumulation of toxic sterol intermediates lead to increased membrane permeability and fluidity, compromising its barrier function. nih.gov This can result in the leakage of essential cellular components.

Impaired Organelle Function: The altered membrane composition can affect the function of membrane-bound organelles, such as mitochondria and the endoplasmic reticulum.

Inhibition of Cell Division: Disruption of the cell membrane and associated processes can interfere with the normal cell cycle and inhibit cell division.

Table 2: Observed In Vitro Cellular Effects of Azole Antifungals on Fungal Pathogens

| Fungal Species | Cellular Effect | Subcellular Effect |

| Candida albicans | Inhibition of hyphal formation | Disruption of plasma membrane integrity |

| Aspergillus fumigatus | Abnormal conidial germination | Altered cell wall composition |

| Cryptococcus neoformans | Inhibition of capsule formation | Mitochondrial dysfunction |

Note: This table summarizes the general effects of azole antifungals on various fungal species, which are expected to be similar for this compound.

Modulation of Biochemical Pathways by this compound

The primary biochemical pathway modulated by this compound is the ergosterol biosynthesis pathway. nih.gov By inhibiting lanosterol 14α-demethylase, it blocks a critical step in this pathway, leading to a cascade of metabolic changes.

Key Modulated Steps in the Ergosterol Biosynthesis Pathway:

Inhibition of Lanosterol Demethylation: The direct inhibition of lanosterol 14α-demethylase prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

Accumulation of 14α-Methyl Sterols: The blockage of this enzymatic step results in the intracellular accumulation of lanosterol and other 14α-methylated sterol precursors.

Depletion of Ergosterol: The ultimate consequence is a significant reduction in the cellular levels of ergosterol.

The accumulation of abnormal sterols is believed to be toxic to the fungal cell, contributing to the antifungal effect. Furthermore, the disruption of the ergosterol pathway can have downstream effects on other cellular processes that are dependent on proper membrane composition and function.

Ligand-Enzyme and Ligand-Receptor Interaction Studies

The interaction between this compound and its target enzyme, lanosterol 14α-demethylase, is a classic example of a ligand-enzyme interaction. As discussed, the interaction is characterized by the coordination of the azole group with the heme iron of the cytochrome P450 enzyme.

There is no substantial evidence to suggest that this compound's primary mechanism of action involves direct interaction with specific cellular receptors in the same manner as signaling molecules. Its antifungal activity is predominantly attributed to its inhibitory effect on a key metabolic enzyme.

Preclinical Research on this compound Remains Largely Undocumented in Publicly Available Literature

Despite its classification as an antifungal and antiseptic agent, detailed preclinical pharmacological research specifically on this compound is sparse in publicly accessible scientific literature. Extensive searches for in vitro efficacy studies in non-human cell lines, in vivo studies in animal models, and specific pharmacokinetic and pharmacodynamic profiles have yielded limited to no specific data for this particular compound.

Drug Discovery and Development Research Paradigms for Halethazole Hydrochloride

Target-Based Rational Drug Design Strategies Applied to Halethazole Core

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new medicines based on a known biological target. This approach is in contrast to the traditional method of screening vast libraries of chemical compounds against a disease model and then identifying the active component. For a compound like Halethazole, with its benzothiazole (B30560) core, a target-based strategy would have likely been a key approach. nih.gov

Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a wide range of biological targets with high affinity. researchgate.net This versatility makes the benzothiazole scaffold an attractive starting point for drug design. uobaghdad.edu.iqrsc.org In the context of antifungal drug discovery, a rational design approach for a Halethazole-like compound would likely have focused on well-characterized fungal-specific targets that are absent or significantly different in humans, to minimize potential toxicity.

One such prominent target for azole-based antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. It is plausible that the development of Halethazole involved the design of a benzothiazole structure that could effectively fit into the active site of fungal CYP51.

The general structure-activity relationship (SAR) studies of benzothiazole derivatives often reveal that substitutions at specific positions on the benzothiazole ring system can significantly influence their biological activity. nih.gov For instance, research on other antimicrobial benzazoles has shown that electron-withdrawing groups at position 5 can enhance antifungal activity against certain species. asianpubs.org This knowledge would have guided medicinal chemists in the rational design and synthesis of various Halethazole analogs to improve potency and selectivity.

Lead Identification and Optimization in Preclinical Drug Discovery Settings

The path from an initial "hit" compound to a "lead" candidate ready for clinical trials involves a rigorous process of identification and optimization. This phase aims to enhance the desirable properties of a compound while minimizing its undesirable ones.

Lead Identification:

The initial identification of a lead compound like Halethazole could have emerged from various screening strategies. High-throughput screening (HTS) of diverse chemical libraries against fungal pathogens is a common starting point. Phenotypic screening, which assesses the effect of compounds on the whole organism, has been a successful approach in identifying new anthelmintics and could be similarly applied to antifungals. asianpubs.org

Once a "hit" like an active benzothiazole is identified, a series of secondary assays are performed to confirm its activity and assess its initial profile. This would involve determining the minimum inhibitory concentration (MIC) against a panel of relevant fungal species.

Lead Optimization:

Following the identification of a promising lead, the optimization phase commences. This iterative process involves the synthesis and testing of numerous analogs to improve key characteristics. For a compound like Halethazole hydrochloride, the optimization efforts would have likely focused on:

Potency: Enhancing the antifungal activity to be effective at lower concentrations.

Selectivity: Ensuring the compound is more active against fungal targets than mammalian ones to reduce potential side effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug can reach its target in the body and persist for a sufficient duration.

Physicochemical Properties: Modifying properties like solubility and stability to make the compound more "drug-like."

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically altering different parts of the molecule and observing the impact on activity, chemists can build a model of how the structure relates to its biological function. For benzothiazole derivatives, it has been noted that the nature and position of substituents on the benzothiazole ring and any attached phenyl groups can dramatically alter their antimicrobial potency. asianpubs.org

The table below illustrates hypothetical data from an early-stage lead optimization study for a series of benzothiazole analogs, demonstrating how structural modifications can impact antifungal activity.

| Compound ID | R1 Group (Position 5) | R2 Group (Phenyl Ring) | Antifungal Activity (MIC in µg/mL) vs. C. albicans |

| Analog 1 | H | H | >100 |

| Analog 2 | Cl | H | 50 |

| Analog 3 | Cl | p-OCH3 | 25 |

| Halethazole Core | Cl | p-O(CH2)2N(C2H5)2 | Data not publicly available |

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data for this compound.

Innovative Methodologies in Compound Screening and Profiling

The field of drug discovery is continually evolving, with new technologies enabling more efficient and informative screening and profiling of compounds.

High-Throughput Screening (HTS):

Modern HTS platforms allow for the rapid testing of hundreds of thousands of compounds in a miniaturized format. Quantitative HTS (qHTS) takes this a step further by testing compounds at multiple concentrations, providing dose-response curves from the primary screen and reducing the rate of false positives and negatives. nih.govmdpi.com Such an approach would have been invaluable in the initial stages of identifying active benzothiazole scaffolds.

High-Content Screening (HCS):

High-content screening, or high-content imaging, provides more detailed information than traditional HTS. By using automated microscopy and sophisticated image analysis, HCS can assess multiple cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. This can provide early insights into a compound's mechanism of action and potential toxicity.

In Silico Screening and Profiling:

Computational methods are increasingly used to accelerate drug discovery. Virtual screening involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target to predict binding affinity. This can help prioritize which compounds to synthesize and test in the lab. Furthermore, computational models can predict the ADME and toxicity properties of compounds, helping to identify potential liabilities early in the discovery process.

For a compound like Halethazole, these innovative methodologies would have offered a significant advantage, allowing for a more rapid and informed progression from an initial hit to a well-characterized lead compound.

Future Directions and Unexplored Research Avenues for Halethazole Hydrochloride

Emerging Synthetic Strategies for Enhanced Analog Diversity

The development of novel synthetic methodologies is crucial for expanding the chemical space around the Halethazole hydrochloride scaffold, potentially leading to analogs with improved efficacy, broader spectrum of activity, or reduced off-target effects. Current research efforts are focused on several key areas:

Combinatorial Chemistry and Diversity-Oriented Synthesis: Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of structurally diverse compounds. niscpr.res.inwisdomlib.orgwikipedia.orgnih.gov By systematically combining different building blocks, researchers can explore a vast number of chemical variations. niscpr.res.inwisdomlib.orgwikipedia.orgnih.gov Techniques like split-mix synthesis allow for the efficient creation of extensive compound libraries. wisdomlib.org This approach, when applied to the thiazole (B1198619) core of Halethazole, can lead to the discovery of new derivatives with enhanced antifungal properties. nih.govjchemrev.com Diversity-oriented synthesis (DOS) further expands on this by aiming to create structurally complex and diverse molecules, moving beyond simple analog generation. acs.org For this compound, DOS could unlock novel chemical scaffolds with unique biological activities. acs.org

Novel Thiazole Synthesis Methods: The thiazole ring is a key pharmacophore in many biologically active compounds, including Halethazole. nih.govnih.govdrugbank.commdpi.com The classical Hantzsch thiazole synthesis remains a fundamental method, but newer, more efficient, and environmentally benign approaches are being explored. nih.govmdpi.com These include the use of novel catalysts and reaction conditions to improve yields and reduce byproducts. nih.gov For instance, the use of acetic acid as a solvent has been shown to be an effective and environmentally friendly option for synthesizing fused-thiazole derivatives. nih.gov The development of such methods will facilitate the synthesis of a wider range of Halethazole analogs.

Structure-Activity Relationship (SAR) Studies: The synthesis of new analogs is intrinsically linked to understanding their structure-activity relationships. By systematically modifying different parts of the this compound molecule and evaluating the antifungal activity of the resulting compounds, researchers can identify key structural features responsible for its biological effects. mdpi.comnih.gov This knowledge is then used to guide the design of more potent and selective analogs. For example, studies on other thiazole derivatives have shown that the introduction of specific substituents, such as lipophilic groups or halogen atoms, can significantly enhance antifungal activity. nih.govmdpi.com

Novel Analytical Applications for Complex Matrix Analysis

The accurate and sensitive detection of this compound and its metabolites in complex biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition in the body. Advanced analytical techniques are being developed to meet these challenges.

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision and sensitivity. ijiemr.org When coupled with mass spectrometry (LC-MS/MS), it becomes an exceptionally powerful tool for the quantification of drugs like this compound in biological fluids. nih.gov This hyphenated technique offers superior sensitivity and specificity, allowing for the detection of minute quantities of the drug and its metabolites. nih.gov The development of advanced HPLC methods with optimized columns, mobile phases, and detection parameters is crucial for rapid and accurate analysis. ijiemr.org

Advanced Sample Preparation Techniques: Biological samples such as plasma and urine contain numerous endogenous substances that can interfere with the analysis of target compounds. ijiemr.org To overcome this, sophisticated sample preparation methods are employed. Solid-phase extraction (SPE) and protein precipitation are commonly used to isolate the drug from the matrix and minimize interference. ijiemr.org More recent innovations include PaperSpray mass spectrometry, a technique that allows for the rapid and direct analysis of biological fluids with minimal sample preparation. thermofisher.com

Table 1: Comparison of Analytical Techniques for Antifungal Drug Analysis

| Technique | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. ijiemr.org | High precision, sensitivity, and versatility. ijiemr.org | Can be time-consuming, requires sample preparation. ijiemr.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the mass analysis capabilities of MS. nih.gov | Superior sensitivity and specificity, allows for structural elucidation. nih.gov | Higher cost, more complex instrumentation. nih.gov |

| PaperSpray Mass Spectrometry | Direct analysis of samples from a porous substrate. thermofisher.com | Rapid analysis, minimal sample preparation. thermofisher.com | Newer technique, may have matrix effect challenges. thermofisher.com |

Advanced Mechanistic Characterization via Biophysical and Structural Biology Techniques

A deep understanding of the molecular mechanism of action of this compound is fundamental for rational drug design and overcoming potential resistance mechanisms. Advanced biophysical and structural biology techniques are providing unprecedented insights into how this antifungal agent interacts with its cellular targets.

Target Identification and Validation: While it is known that azole antifungals, a class to which Halethazole belongs, target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) involved in ergosterol (B1671047) biosynthesis, further studies are needed to fully characterize this interaction for Halethazole specifically. nih.govwikipedia.orgnih.gov Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution three-dimensional structures of the drug-target complex. nih.govmdpi.comnih.govmdpi.com This information is invaluable for understanding the precise binding mode and for designing new inhibitors with improved affinity and specificity. nih.govnih.gov

Biophysical Interaction Studies: A variety of biophysical techniques are employed to study the binding kinetics and thermodynamics of drug-target interactions. mdpi.comnih.govnih.govspringer.com These include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding, providing information on the binding affinity, stoichiometry, and thermodynamic parameters. mdpi.comacs.org

Surface Plasmon Resonance (SPR): Monitors the binding of the drug to its immobilized target in real-time, allowing for the determination of association and dissociation rate constants. mdpi.comnih.gov

Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding, to quantify interactions. mdpi.com

Table 2: Biophysical Techniques for Studying Drug-Target Interactions

| Technique | Information Obtained | Key Advantages |

| X-ray Crystallography | High-resolution 3D structure of the drug-target complex. mdpi.com | Provides detailed atomic-level insights into the binding mode. nih.gov |

| NMR Spectroscopy | Information on protein dynamics and ligand binding in solution. mdpi.com | Can study interactions in a more native-like environment. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). acs.org | Provides a complete thermodynamic profile of the interaction. acs.org |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants, and binding affinity (Kd). nih.gov | Real-time analysis of binding kinetics. nih.gov |

Development and Utilization of Advanced Preclinical Models

To better predict the clinical efficacy of this compound and its analogs, there is a growing need for more sophisticated preclinical models that more accurately mimic human physiology and disease states.

Three-Dimensional (3D) Cell Culture Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues. encyclopedia.pubfrontiersin.org 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for studying drug efficacy and toxicity. encyclopedia.pubfrontiersin.orgnih.govbusinessghana.com These models better represent cell-cell and cell-matrix interactions, leading to more predictive results. encyclopedia.pubnih.gov

Organ-on-a-Chip Models: These microfluidic devices contain living cells in a continuously perfused system, simulating the structure and function of human organs. analytica-world.comleibniz-hki.dewiley.com Organ-on-a-chip models of the intestine and lung are being developed to study fungal infections and the efficacy of antifungal drugs in a more dynamic and realistic setting. analytica-world.comdynamic42.comleibniz-gemeinschaft.de These models allow for the investigation of host-pathogen interactions, drug penetration, and inflammatory responses. analytica-world.comleibniz-hki.dedynamic42.com

Q & A

Q. What analytical methods are recommended for quantifying Halethazole hydrochloride purity in experimental formulations?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the gold standard for purity analysis. A validated method involves:

- Sample preparation : Dissolve this compound in a suitable solvent (e.g., methanol) at 1 mg/mL, sonicate for homogeneity, and filter through a 0.45 µm membrane .

- Chromatographic conditions : Use a C18 column (250 mm × 4.6 mm, 5 µm), isocratic elution with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min, and detection at 254 nm .

- Validation : Assess linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .

Q. How should researchers design experiments to optimize this compound’s solubility for in vitro studies?

Employ a factorial design approach to evaluate factors like pH, surfactants, and co-solvents:

- Variables : Test pH (1.2–6.8 simulating gastrointestinal conditions), polysorbate-80 (0.1–1% w/v), and propylene glycol (5–20% v/v) .

- Response metrics : Measure solubility via shake-flask method and dissolution rate using USP Apparatus II (50 rpm, 37°C) .

- Statistical analysis : Use ANOVA to identify significant factors and interactions, followed by response surface modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) data across preclinical studies?

Address discrepancies via systematic meta-analysis :

- Data harmonization : Normalize PK parameters (e.g., Cₘₐₓ, AUC) by dose, species weight, and administration route .

- In silico modeling : Use compartmental models (e.g., two-compartment with first-order absorption) to simulate interspecies differences in clearance and volume of distribution .

- Experimental validation : Conduct cross-species PK studies under controlled conditions (e.g., fasting state, standardized formulations) to isolate confounding variables .

Q. What methodologies are suitable for identifying this compound’s metabolites in hepatic microsomal assays?

Combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with isotopic labeling:

- Incubation conditions : Incubate Halethazole (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes .

- Metabolite profiling : Use a Q-TOF mass spectrometer in positive ion mode (m/z 100–1000) with data-dependent acquisition (DDA) .

- Data interpretation : Annotate metabolites using software (e.g., Compound Discoverer) and confirm structures with synthetic standards .

Q. How can researchers establish in vitro-in vivo correlation (IVIVC) for this compound extended-release formulations?

Follow a four-step IVIVC development framework :

- In vitro dissolution : Use USP Apparatus I (baskets) at 100 rpm with biorelevant media (e.g., FaSSGF, FaSSIF) .

- In vivo absorption : Deconvolute plasma concentration-time profiles using Wagner-Nelson or Loo-Riegelman methods .

- Correlation modeling : Apply level A correlation (linear regression of fraction dissolved vs. absorbed) and validate predictability with internal/external datasets .

Methodological and Safety Considerations

Q. What experimental controls are critical for ensuring reproducibility in this compound toxicity assays?

Implement:

- Positive/negative controls : Use a known hepatotoxicant (e.g., acetaminophen) and solvent-only groups .

- Environmental controls : Maintain CO₂ (5%), humidity (60%), and temperature (37°C) in cell culture incubators .

- Data normalization : Express cytotoxicity (e.g., IC₅₀) relative to vehicle-treated cells and report ≥3 independent replicates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Adhere to OSHA and NIOSH guidelines:

- Engineering controls : Use fume hoods for powder weighing and solvent mixing .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks during handling .

- Waste disposal : Deactivate Halethazole residues with 10% sodium hypochlorite before disposal in hazardous waste containers .

Data Interpretation and Reporting

Q. How should researchers address conflicting results in this compound’s mechanism of action studies?

Apply weight-of-evidence analysis :

- Literature triangulation : Compare findings across in vitro, in vivo, and in silico models to identify consensus pathways .

- Knockout/knockdown validation : Use CRISPR/Cas9 to silence putative targets (e.g., ion channels) and assess functional rescue .

- Reporting standards : Disclose assay conditions (e.g., cell passage number, buffer composition) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.